![molecular formula C24H21Br B13924057 2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene](/img/structure/B13924057.png)
2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene is a chemical compound with the molecular formula C24H21Br It is a derivative of indeno[1,2-b]fluorene, characterized by the presence of a bromine atom and four methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene typically involves multiple steps. One common method starts with the preparation of the indeno[1,2-b]fluorene core, followed by bromination and methylation reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,8-Dibromo-6,12-dihydro-6,6,12,12-tetraoctyl-indeno[1,2-b]fluorene
- 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene
- 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene
Uniqueness
2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene is unique due to its specific substitution pattern and the presence of four methyl groups, which can influence its reactivity and physical properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Eigenschaften
Molekularformel |
C24H21Br |
|---|---|
Molekulargewicht |
389.3 g/mol |
IUPAC-Name |
2-bromo-6,6,12,12-tetramethylindeno[1,2-b]fluorene |
InChI |
InChI=1S/C24H21Br/c1-23(2)19-8-6-5-7-15(19)17-12-22-18(13-21(17)23)16-10-9-14(25)11-20(16)24(22,3)4/h5-13H,1-4H3 |
InChI-Schlüssel |
FMFCPKCDIGNSEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=CC4=C(C=C31)C5=C(C4(C)C)C=C(C=C5)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


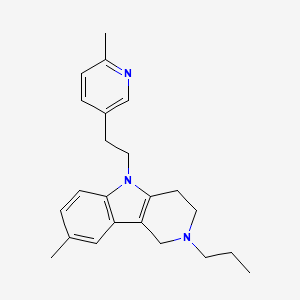
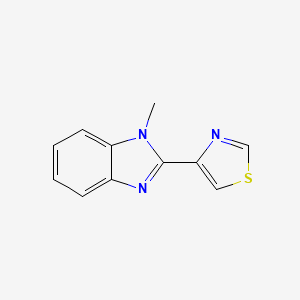
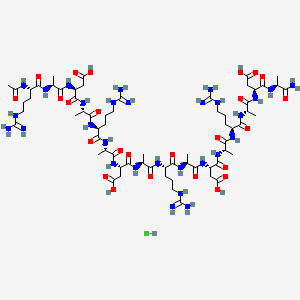
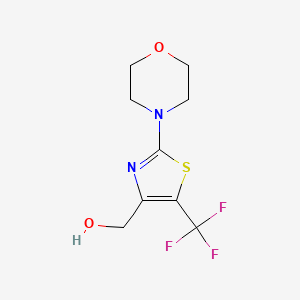
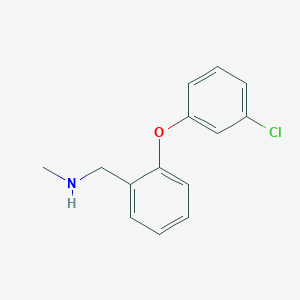
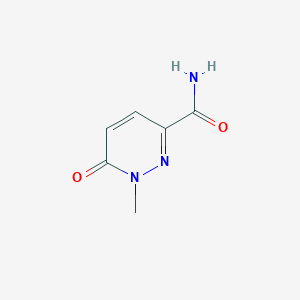


![Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13924036.png)

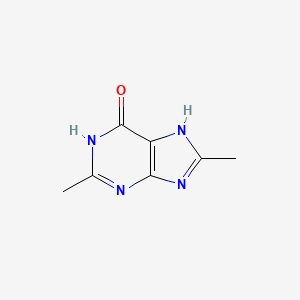


![8-(Phenylmethyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13924067.png)
